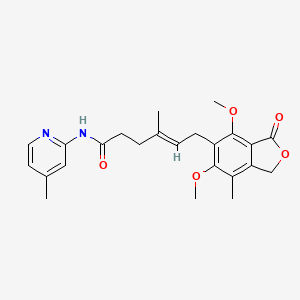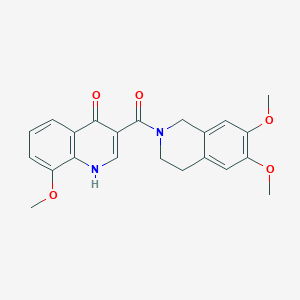![molecular formula C24H26ClN5O3 B10994587 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10994587.png)
3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic molecule that features a combination of piperazine, chlorophenyl, and pyridazinoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the reaction of 4-chlorophenylpiperazine with a suitable alkylating agent to introduce the methyl group. This reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Construction of the Pyridazinoindole Core: : The next step involves the cyclization of an appropriate precursor to form the pyridazinoindole core. This can be achieved through a condensation reaction involving a hydrazine derivative and an indole compound under acidic conditions.
-
Final Coupling Reaction: : The final step is the coupling of the piperazine derivative with the pyridazinoindole core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce ketone or nitro groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as depression and anxiety.
Mechanism of Action
The mechanism by which 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it might act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.
Comparison with Similar Compounds
3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: can be compared with other compounds that have similar structural features or pharmacological activities:
4-(4-Chlorophenyl)piperazine: A simpler analog that lacks the pyridazinoindole core but retains the piperazine and chlorophenyl moieties.
7,8-Dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: A compound that shares the pyridazinoindole core but lacks the piperazine and chlorophenyl groups.
The uniqueness of This compound lies in its combination of these structural elements, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C24H26ClN5O3 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26ClN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-8-10-29(11-9-28)17-6-4-16(25)5-7-17/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
UEPBSRIQWVZHDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=C(C=C5)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10994505.png)
![N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10994510.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10994515.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10994518.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]-L-valinamide](/img/structure/B10994525.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B10994547.png)
![N-(1H-benzimidazol-6-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10994552.png)
![4-(3-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10994559.png)
![N-(4-tert-butylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10994566.png)
![methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B10994573.png)
![3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B10994580.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B10994593.png)

